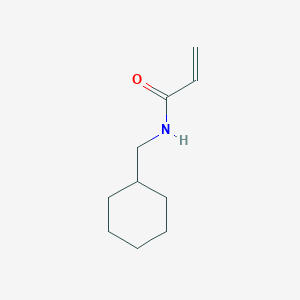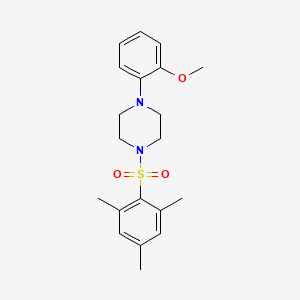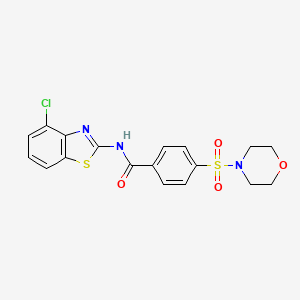![molecular formula C20H16O6 B2767169 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate CAS No. 170241-45-9](/img/structure/B2767169.png)
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate, also known as BDDC, is a synthetic compound with potential therapeutic applications in various diseases. BDDC belongs to the class of coumarin derivatives, which are known to possess diverse biological activities.
科学的研究の応用
Antioxidant Activity
Research on new coumarin derivatives, including compounds structurally related to 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate, has shown significant antioxidant activity. The antioxidant properties of these compounds were evaluated using various methods, indicating their potential in mitigating oxidative stress (A. Kadhum, A. Al-Amiery, A. Musa, A. Mohamad, 2011).
Cardioprotective Effects
A study on the protective effects of coumarin derivatives against cardiac remodeling in myocardial infarction models demonstrated the potential of these compounds in cardiovascular protection. The findings suggest these derivatives could be useful in managing cardiac dysfunction and preventing thrombosis in acute myocardial infarction conditions (Khdhiri Emna et al., 2020).
Synthesis Methods
Studies have developed efficient synthesis methods for coumarin derivatives, highlighting the versatility and adaptability of these compounds in chemical synthesis. Such methodologies enable the production of a variety of coumarin-based compounds for further biological and chemical evaluation (Jiali Gao et al., 2021).
Antibacterial Activity
Research into the antibacterial properties of coumarin derivatives has shown promise, with some compounds displaying significant activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Ravibabu Velpula et al., 2015).
Fluorescence and Optical Properties
The fluorescence and optical properties of certain coumarin derivatives have been explored, indicating their potential use in materials science, particularly in the development of new fluorescent materials and light-emitting devices (K. Mahadevan et al., 2014).
Alkylation and Cytotoxicity
Studies on the alkylation properties and cytotoxic effects of coumarin derivatives provide insights into their potential as antineoplastic agents or in the design of new chemotherapeutic drugs. The structure-activity relationships revealed could guide the development of more effective cancer treatments (E. Budzisz et al., 2003).
作用機序
Target of Action
Compounds with similar structures have been shown to have antitumor effects , suggesting that the compound may target cancer cells or related pathways.
Mode of Action
Similar compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that Oprea1_782916 might interact with its targets to induce programmed cell death and halt cell division, thereby inhibiting the growth of cancer cells.
Biochemical Pathways
Based on the observed antitumor effects of similar compounds , it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
Similar compounds are known to have high gi absorption , suggesting that Oprea1_782916 might also have good oral bioavailability.
Result of Action
Similar compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that Oprea1_782916 might lead to the death of cancer cells and inhibit their proliferation.
生化学分析
Biochemical Properties
It is known that this compound has a molecular weight of 180.16 .
Cellular Effects
Some studies suggest that similar compounds may have significant antitumor activity , indicating a potential influence on cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that similar compounds may cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells
特性
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-6-ethyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-3-12-6-14-18(8-17(12)26-11(2)21)23-9-15(20(14)22)13-4-5-16-19(7-13)25-10-24-16/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZSEOPVHWEPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

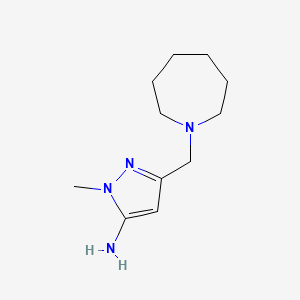
![5-{2-Cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B2767089.png)
![4-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2767091.png)
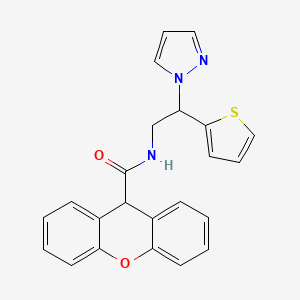
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]carbamate](/img/structure/B2767094.png)
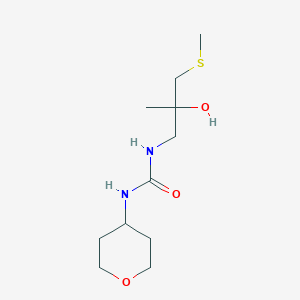
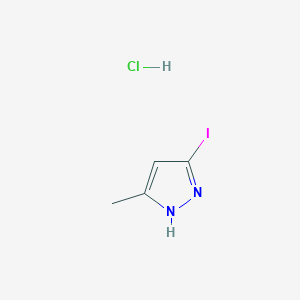
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2767100.png)
![6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767101.png)
![2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/no-structure.png)
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2767103.png)
